molecular formula C23H22N4O3S B2698684 6-((2-amino-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 330179-87-8

6-((2-amino-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No. B2698684
CAS RN: 330179-87-8
M. Wt: 434.51
InChI Key: JGKSTOBWRMXIKK-UHFFFAOYSA-N
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Description

6-((2-amino-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

Research on compounds with structures similar to the one often focuses on synthetic pathways that yield novel heterocyclic compounds. For example, chromone-3-carboxamides react with cyanothioacetamide to form derivatives with potential pharmacological activities (Kornev, Tishin, & Sosnovskikh, 2019). Such research is critical for developing new synthetic methodologies that can be applied to produce compounds with enhanced biological activities.

Antimicrobial Activities

Compounds structurally related to the one described are explored for their antimicrobial properties. For instance, thio-substituted ethyl nicotinate derivatives have been synthesized and screened for in vitro antimicrobial activities, showing potential as new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This highlights the significance of such compounds in the search for new treatments against resistant microbial strains.

Anticancer and Anti-inflammatory Potential

Investigations into novel benzodifuranyl and thiazolopyrimidine derivatives derived from similar compounds have demonstrated promising anti-inflammatory and analgesic activities. These findings suggest potential applications in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research is crucial for identifying new drug candidates with improved safety and efficacy profiles.

Electrochromic and Photoluminescence Properties

The electrochromic and photoluminescent properties of related compounds have been explored for potential applications in materials science, such as in the development of new electrochromic devices and materials with unique optical properties (Chang & Liou, 2008). This research avenue opens up possibilities for utilizing such compounds in advanced technological applications.

properties

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14-20(22(29)27-17-10-6-7-11-18(17)30-2)21(15-8-4-3-5-9-15)16(12-24)23(26-14)31-13-19(25)28/h3-11,21,26H,13H2,1-2H3,(H2,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKSTOBWRMXIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-amino-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

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